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molecular formula C9H8BrNO4 B8806819 Methyl 4-bromo-3-methyl-5-nitrobenzoate

Methyl 4-bromo-3-methyl-5-nitrobenzoate

Cat. No. B8806819
M. Wt: 274.07 g/mol
InChI Key: SDGJHNRLPOEFDD-UHFFFAOYSA-N
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Patent
US07138530B2

Procedure details

4-Bromo-3-methylbenzoic acid methyl ester (10.13 g, 44 mmol) was dissolved in a mixture of H2SO4 120 mL and TFA (15 mL) at room temperature. The solution was cooled on an ice bath and KNO3 (4.65 g, 46 mmol) was added portionwise over 30 min. The mixture was stirred at ambient temperature for 4 hours during which it warmed to rt. TLC analysis (after mini aqueous workup) showed total disappearance of starting material (30% EtOAc/Hex). The solution was poured onto ice and the aqueous slurry was extracted with EtOAc (3×150 mL). The organic layer was washed with 5% Na2CO3 (3×75 mL), NaHCO3 (3×50 mL), water (2×100 mL), brine (100 mL), then was dried over sodium sulfate. Concentration of the solution yielded a yellowish solid/gel substance (11.6 g) which was one spot by TLC. 1H NMR analysis shows two (major) products in ˜2:1 ratio, corresponding to the o- and m-nitrobenzoate derivatives. The material was carried onto the next step without further purification.
Quantity
10.13 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
4.65 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
o- and m-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[C:6]([CH3:11])[CH:5]=1.[N+:13]([O-])([O-:15])=[O:14].[K+].CCOC(C)=O>OS(O)(=O)=O.C(O)(C(F)(F)F)=O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:5]=[C:6]([CH3:11])[C:7]([Br:10])=[C:8]([N+:13]([O-:15])=[O:14])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.13 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)Br)C)=O
Name
Quantity
120 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
KNO3
Quantity
4.65 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
o- and m-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 4 hours during which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled on an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
warmed to rt
ADDITION
Type
ADDITION
Details
The solution was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
the aqueous slurry was extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
The organic layer was washed with 5% Na2CO3 (3×75 mL), NaHCO3 (3×50 mL), water (2×100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Concentration of the solution yielded a yellowish solid/gel substance (11.6 g) which
CUSTOM
Type
CUSTOM
Details
The material was carried onto the next step without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COC(C1=CC(=C(C(=C1)C)Br)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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